4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxy group, an iodophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups via nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of 4-hydroxy-1-(2-azidophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance its binding affinity through halogen bonding interactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different biological activity and binding properties.
4-hydroxy-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions.
4-hydroxy-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom, leading to different electronic and steric effects.
Uniqueness
The presence of the iodine atom in 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications. Additionally, the iodine atom can serve as a handle for further functionalization through various substitution reactions.
Properties
IUPAC Name |
4-hydroxy-1-(2-iodophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVWFCKGFBVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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